molecular formula C10H6BrClFN3O2 B5822907 4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole

4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole

Cat. No.: B5822907
M. Wt: 334.53 g/mol
InChI Key: YSQRIDLMSHAXBP-UHFFFAOYSA-N
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Description

4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole is an organic compound that belongs to the class of halogenated pyrazoles This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The nitro group is introduced by nitration of the brominated pyrazole using a mixture of concentrated sulfuric acid and nitric acid.

    Substitution: The chloro and fluoro substituents are introduced through nucleophilic substitution reactions using appropriate chloro and fluoro reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The halogen atoms (bromine, chlorine, fluorine) can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can yield a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials and chemical products with desired properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of halogen atoms and the nitro group can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-nitrobenzene: Similar structure but with a benzene ring instead of a pyrazole ring.

    4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-nitroimidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

    4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-nitrothiazole: Similar structure but with a thiazole ring instead of a pyrazole ring.

Uniqueness

4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole is unique due to the combination of its halogenated pyrazole core and the specific arrangement of substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClFN3O2/c11-7-5-15(14-10(7)16(17)18)4-6-8(12)2-1-3-9(6)13/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQRIDLMSHAXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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